molecular formula C37H52N8O10 B058414 Deltorphin I CAS No. 122752-15-2

Deltorphin I

Cat. No.: B058414
CAS No.: 122752-15-2
M. Wt: 768.9 g/mol
InChI Key: CJAORFIPPWIGPG-QXYJMILXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deltorphin C: is a naturally occurring, exogenous opioid heptapeptide. It is known for its high affinity and selectivity for the delta-opioid receptor. This compound is found in the skin of certain frog species, particularly those belonging to the genus Phyllomedusa . Deltorphin C has the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 .

Biochemical Analysis

Biochemical Properties

Deltorphin I possesses very high affinity and selectivity as an agonist for the δ-opioid receptor . This interaction with the δ-opioid receptor is key to its role in biochemical reactions .

Cellular Effects

Due to its high affinity and selectivity for the δ-opioid receptor, this compound produces centrally-mediated analgesic effects in animals even when administered peripherally . This suggests that it has significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with the δ-opioid receptor . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In terms of stability, this compound is enzymatically stable . Over time, it maintains its high affinity and selectivity for the δ-opioid receptor

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to produce centrally-mediated analgesic effects in animals even when administered peripherally

Metabolic Pathways

It is known to interact with the δ-opioid receptor

Transport and Distribution

This compound has an unusually high blood-brain-barrier penetration rate , suggesting that it is efficiently transported and distributed within cells and tissues

Subcellular Localization

It is known to have a high affinity for the δ-opioid receptor , suggesting that it may be localized to areas of the cell where these receptors are present

Preparation Methods

Synthetic Routes and Reaction Conditions: : Deltorphin C can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and activators like 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: : Industrial production of Deltorphin C involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: : Deltorphin C undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52N8O10/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49)/t21-,25+,26+,27+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAORFIPPWIGPG-QXYJMILXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153692
Record name Deltorphin I, ala(2)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122752-15-2
Record name Deltorphin I, ala(2)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deltorphin I
Reactant of Route 2
Deltorphin I
Reactant of Route 3
Deltorphin I
Reactant of Route 4
Deltorphin I
Reactant of Route 5
Reactant of Route 5
Deltorphin I
Reactant of Route 6
Reactant of Route 6
Deltorphin I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.